molecular formula C3H4IN3 B10902629 3-iodo-1H-pyrazol-5-amine

3-iodo-1H-pyrazol-5-amine

Cat. No.: B10902629
M. Wt: 208.99 g/mol
InChI Key: WFRHAMBNELZMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of an iodine atom at the 3-position and an amino group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrazol-5-amine typically involves the iodination of 1H-pyrazol-5-amine. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under reflux conditions. The reaction can be represented as follows:

1H-pyrazol-5-amine+I2This compound\text{1H-pyrazol-5-amine} + I_2 \rightarrow \text{this compound} 1H-pyrazol-5-amine+I2​→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Nitro derivatives of pyrazole.

    Reduction: Hydrazine derivatives of pyrazole.

Scientific Research Applications

3-iodo-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 3-iodo-1H-pyrazol-5-amine makes it unique compared to other pyrazole derivatives. The iodine atom can participate in halogen bonding, which can enhance the compound’s reactivity and binding affinity in biological systems. This makes it a valuable compound for various chemical and biological applications.

Biological Activity

3-Iodo-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. Its structural characteristics, including the presence of an iodine atom at the 3-position of the pyrazole ring, contribute to its unique reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C3H4N4IC_3H_4N_4I. The compound features a five-membered ring containing two nitrogen atoms, which enhances its ability to interact with various biological molecules. The iodine substituent plays a crucial role in modulating the compound’s reactivity and binding affinity through mechanisms such as halogen bonding, which can improve the efficacy of drug candidates targeting central nervous system pathways .

Research indicates that this compound primarily acts by binding to specific enzymes or receptors, modulating their activity. This mechanism is facilitated by the iodine atom, which enhances binding interactions due to its ability to form halogen bonds. Such interactions are critical for the compound's pharmacological effects, including anti-inflammatory and antimicrobial activities .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar in structure have demonstrated effectiveness against E. coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have reported that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential as therapeutic agents for inflammatory diseases .

3. Enzyme Inhibition:
Research highlights that this compound may inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can be beneficial in treating neurological disorders by enhancing neurotransmitter levels .

Comparative Analysis with Related Compounds

The unique properties of this compound can be contrasted with other pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1-methyl-1H-pyrazole Lacks iodine; contains an amino groupLess reactive due to absence of iodine
3-Iodo-1-phenyl-1H-pyrazole Contains a phenyl groupDifferent reactivity profile due to phenyl substituent
1-Methyl-3-nitro-1H-pyrazole Contains a nitro groupAlters electronic properties significantly
3-Bromo-1H-pyrazole Contains bromine instead of iodineSimilar reactivity but less versatile than iodine

The presence of iodine in this compound enhances its reactivity in substitution and coupling reactions compared to similar compounds without halogen atoms .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various pyrazole derivatives:

Case Study 1: Anti-inflammatory Activity
A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds demonstrated up to 85% inhibition at concentrations lower than standard anti-inflammatory drugs like dexamethasone .

Case Study 2: Antimicrobial Efficacy
Research involving pyrazole derivatives revealed promising results against multiple bacterial strains. Notably, certain compounds showed significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting their potential use in treating resistant infections .

Properties

IUPAC Name

5-iodo-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRHAMBNELZMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.